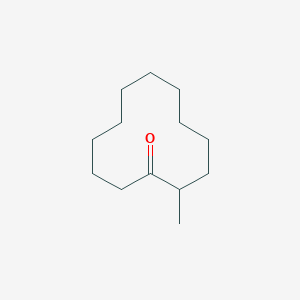

2-Methylcyclododecanone

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

16837-94-8 |

|---|---|

Fórmula molecular |

C13H24O |

Peso molecular |

196.33 g/mol |

Nombre IUPAC |

2-methylcyclododecan-1-one |

InChI |

InChI=1S/C13H24O/c1-12-10-8-6-4-2-3-5-7-9-11-13(12)14/h12H,2-11H2,1H3 |

Clave InChI |

JJUNXABENLJLAY-UHFFFAOYSA-N |

SMILES |

CC1CCCCCCCCCCC1=O |

SMILES canónico |

CC1CCCCCCCCCCC1=O |

Otros números CAS |

16837-94-8 |

Origen del producto |

United States |

Historical Development and Significance of Medium Sized Ring Systems in Organic Synthesis

The study of medium-sized rings, typically defined as those containing eight to eleven atoms, has a rich and challenging history in organic chemistry. nih.govacs.org Initially, the synthesis of these rings proved to be exceptionally difficult due to a combination of unfavorable enthalpic and entropic factors. nih.gov Chemists encountered significant hurdles, including high ring strain and transannular interactions—steric clashes between atoms across the ring from each other. nih.govnih.gov These challenges meant that for a long time, medium-sized rings were considered chemical curiosities rather than viable synthetic targets.

However, the persistence of chemists and the development of new synthetic methodologies have transformed the field. acs.org The discovery that many biologically active natural products possess medium-ring and macrocyclic ketone structures spurred significant efforts in their construction. acs.org Strategies such as ring-closing metathesis, Dieckmann condensation, and various intramolecular cross-coupling reactions have been successfully employed to create these complex structures. acs.org More recently, innovative approaches like ring-expansion reactions have emerged as powerful tools for accessing these medicinally important frameworks. mdpi.comrsc.org These advancements have not only made the synthesis of medium-sized rings more accessible but have also opened up new avenues for drug discovery by allowing exploration of a previously underrepresented area of chemical space. mdpi.comacs.org

The significance of macrocyclic ketones, a class that includes cyclododecanone (B146445) and its derivatives, is particularly noteworthy. These compounds are fundamental structures in numerous biologically active natural products and clinical drugs. acs.org For instance, macrocyclic ketones with a musk odor are highly sought-after in the fragrance industry for their unique scent profiles and fixative properties. google.com

Contextualizing 2 Methylcyclododecanone As a Representative α Substituted Cyclododecanone Derivative

Asymmetric Synthesis Approaches

Enantioselective Alkylation Strategies

A prominent strategy for the asymmetric synthesis of this compound involves the alkylation of chiral imines derived from cyclododecanone. uoa.gracs.org This approach utilizes a chiral auxiliary to direct the stereochemical outcome of the methylation.

Under kinetically controlled conditions, the metalation of chiral imines of cyclododecanone leads to the formation of (Z)-lithioenamines. uoa.gracs.orgresearchgate.net Subsequent alkylation of this intermediate results in the formation of (S)-(-)-2-methylcyclododecanone. uoa.gracs.orgresearchgate.net This pathway typically involves carrying out the metalation at low temperatures, for instance, with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -20°C. uoa.gr The resulting (S)-enantiomer is formed with a reported enantiomeric excess (ee) of 60%. uoa.gracs.orgresearchgate.net The kinetic process favors the formation of the (Z)-lithioenamine, which then dictates the stereochemical outcome of the alkylation. uoa.gracs.orgresearchgate.net

In contrast, thermodynamic metalation conditions favor the formation of the more stable (E)-lithioenamine. uoa.gracs.orgresearchgate.net This is typically achieved by allowing the initially formed lithioenamine to equilibrate at a higher temperature, such as refluxing in THF. uoa.gr Alkylation of the (E)-lithioenamine intermediate yields the opposite enantiomer, (R)-(+)-2-methylcyclododecanone. uoa.gracs.orgresearchgate.net This thermodynamic pathway has been shown to produce the (R)-enantiomer with a higher enantiomeric excess of 80%. uoa.gracs.orgresearchgate.net The distinct stereochemical outcomes of the kinetic and thermodynamic pathways highlight the crucial role of the lithioenamine geometry in directing the asymmetric alkylation. uoa.gracs.org

The success of these alkylation strategies is fundamentally dependent on the use of a chiral imine. acs.org A commonly employed chiral auxiliary is (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The chiral imine formed from cyclododecanone and SAMP directs the approach of the alkylating agent, leading to the observed enantioselectivity. uoa.gracs.org The metalation and subsequent alkylation of these chiral imines provide a versatile method for preparing α-alkylated cycloalkanones with predictable absolute configurations. uoa.gracs.orgresearchgate.net

Table 1: Enantioselective Alkylation of Cyclododecanone via Lithioenamines

| Condition | Intermediate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Kinetic | (Z)-Lithioenamine | (S)-(-)-2-Methylcyclododecanone | 60% uoa.gracs.orgresearchgate.net |

Enzymatic and Catalytic Enantioselective Routes

Copper-catalyzed enantioselective conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for creating chiral centers. organic-chemistry.orgbeilstein-journals.orgnih.gov While specific examples for the direct synthesis of this compound are not extensively detailed in the provided results, the general principle involves the use of a chiral ligand in conjunction with a copper catalyst to control the stereochemistry of the addition of a methyl group to a cyclododecenone precursor. For instance, the use of CuBr·SMe2 with a JosiPhos ligand has proven effective for the enantioselective addition of Grignard reagents to acyclic enones, achieving high yields and enantioselectivities up to 98% ee. organic-chemistry.org This methodology provides a potential route to enantioenriched this compound. In a related context, (R)-2-methylcyclododecanone has been prepared with up to 96% ee via a Cu-catalyzed enantioselective conjugate addition. researchgate.net

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. nih.govmdpi.com The enzymatic hydrolysis of a suitable precursor can provide access to enantiomerically pure this compound. For example, (R)-2-methylcyclododecanone has been synthesized with an enantiomeric excess of 95% through enzymatic hydrolysis. researchgate.net This approach leverages the inherent stereoselectivity of enzymes to resolve a racemic mixture or to catalyze an asymmetric transformation.

Enantioselective Protonation in the Synthesis of Derivatives

Enantioselective protonation of an enolate or enol equivalent is another sophisticated strategy for establishing a stereocenter adjacent to a carbonyl group. researchgate.netnih.govcaltech.edu This method involves the generation of a prochiral enolate from a precursor, which is then protonated by a chiral proton source to yield one enantiomer in excess. While direct application to this compound synthesis from an enolate of cyclododecanone is a conceptual possibility, the provided search results highlight its use in the synthesis of other chiral ketones. researchgate.netthieme-connect.decaltech.edu For instance, the enantioselective protonation of enolates generated from β-ketoesters using a palladium catalyst and a chiral ligand has been shown to produce cyclic ketones with excellent enantiomeric excess. caltech.edu This strategy could potentially be adapted for the synthesis of this compound.

Non-Asymmetric Synthetic Routes and Derivative Preparation

Alkylation of Cyclododecanone and its Derivatives

Alkylation at the α-position of cyclododecanone is a primary strategy for the synthesis of this compound and related compounds. Various techniques have been developed to achieve this transformation, each with its own set of reagents and conditions.

Radical alkylation offers a pathway to introduce alkyl groups onto the cyclododecanone ring. One such method involves the reaction of cyclododecanone (CDD) with allyl acetate (B1210297) in the presence of an inorganic radical initiator. researchgate.net A study investigating various inorganic metal oxides as initiators found that copper(II) oxide (CuO) was the most effective. researchgate.netresearchgate.net

The reaction, yielding 2-[3-(acetyloxy)propyl]cyclododecanone, was optimized by studying parameters like the molar ratio of reactants, reaction time, and temperature. researchgate.net The best results, a 22% conversion of cyclododecanone with 79% selectivity to the desired product, were achieved using a semibatch procedure where allyl acetate was added over the course of the reaction. researchgate.net This method highlights the potential for sustainable industrial applications by utilizing simple metal salts and aerobic conditions, avoiding harsher traditional methods. csic.es

| Parameter | Condition | Result | Reference |

| Initiator | CuO | Most effective inorganic initiator | researchgate.netresearchgate.net |

| Reactant Ratio (CDD:AlAc) | 4:1 (final molar ratio) | Optimized for selectivity | researchgate.net |

| Procedure | Semibatch (dosing AlAc) | 22% conversion, 79% selectivity | researchgate.net |

Enamine chemistry provides a versatile and widely used method for the α-alkylation of ketones. masterorganicchemistry.comlibretexts.org The process involves the reaction of cyclododecanone with a secondary amine to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophilic alkene, such as acrylonitrile (B1666552) or methyl acrylate, to introduce a functionalized alkyl chain at the α-position. rsc.orgrsc.org Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now bearing the new alkyl group. libretexts.org

Research has shown that the outcome of these reactions is highly sensitive to the ring size of the ketone, the nature of any existing substituent at the C-2 position, and the reactivity of the electrophilic alkene. rsc.orgrsc.orgresearchgate.net For instance, the reaction of the benzylamine (B48309) imine of cyclododecanone with various electrophilic alkenes predominantly yields mono-2-substituted products. rsc.orgrsc.org Interestingly, when this compound imine is used as the starting material, a mixture of 2-alkylated-2-methyl and 12-alkylated-2-methyl ketones is obtained, demonstrating the influence of the existing methyl group on the regioselectivity of the alkylation. rsc.org

| Starting Material | Electrophilic Alkene | Product(s) | Reference |

| Cyclododecanone benzylamine imine | Acrylonitrile, methyl acrylate, etc. | Mono-2-substituted cycloalkanones | rsc.orgrsc.org |

| This compound imine | Acrylonitrile, methyl acrylate | Mixture of 2-alkylated-2-methyl and 12-alkylated-2-methyl ketones | rsc.org |

The synthesis of this compound can also be accomplished starting from 2-bromocyclododecanone (B1265944). This precursor can be prepared in high yield by treating cyclododecanone with N-bromosuccinimide (NBS) under photochemical conditions. researchgate.net The subsequent methylation of 2-bromocyclododecanone has not been explicitly detailed in the provided search results. However, analogous reactions involving the alkylation of α-haloketones are well-established in organic synthesis. For instance, the reaction of α-bromoketones with organometallic reagents, such as organocuprates or in the presence of zinc powder and an alkyl halide like methyl iodide, is a common strategy for introducing alkyl groups.

Mannich-Type Reactions Involving Cyclododecanone Scaffolds

The Mannich reaction is a powerful tool for the synthesis of β-amino-carbonyl compounds. researchgate.netbol.combookscape.com In the context of cyclododecanone, one-pot, three-component Mannich reactions have been studied, involving the condensation of cyclododecanone, an aromatic aldehyde, and an amine in the presence of a catalyst like ammonium (B1175870) acetate. researchgate.nettandfonline.com These reactions can lead to the formation of acyclic 2-[(E)-(benzylideneamino)(aryl)methyl]cyclododecanone derivatives in good yields. researchgate.nettandfonline.com

Interestingly, the expected cyclic Mannich adduct is often not formed, which is attributed to the ring strain in the large cyclododecanone ring that prevents the formation of an additional six-membered ring. tandfonline.com The reaction of cyclododecanone with formaldehyde (B43269) and methylamine (B109427) can yield novel bridged bispidone and dihydropyridin-4-one structures. rsc.org These findings highlight the unique reactivity of the cyclododecanone scaffold in Mannich-type condensations. researchgate.netbol.combookscape.com

Ring Enlargement and Expansion Strategies

While not directly focused on the synthesis of this compound from smaller rings in the provided results, ring expansion methodologies are a significant area of synthetic chemistry. One notable example involving a cyclododecanone derivative is the one-carbon ring expansion of an iodomethylene derivative of a β-ketoester of cyclododecanone to form a thirteen-membered ring γ-ketoester. researchgate.net Although this specific example leads to a larger ring system, the principle of ring expansion could potentially be adapted for the synthesis of substituted cyclododecanones.

Stereochemical and Conformational Analysis of 2 Methylcyclododecanone

Preferred Conformations of α-Monosubstituted Cyclododecanones

The conformational landscape of cyclododecanone (B146445) and its derivatives is dominated by a few low-energy arrangements of the twelve-membered ring. Understanding these preferred conformations is crucial for predicting the molecule's behavior.

Investigation of thesciencepublishinggroup.com-2-one Conformation and its Variants

The most stable conformation for cyclododecanone is the sciencepublishinggroup.com-2-one conformation. researchgate.netnih.gov This arrangement is characterized by a square-like ring skeleton with three carbon-carbon bonds on each side, which minimizes transannular strain—the steric repulsion between atoms across the ring. mdpi.com In this conformation, the carbonyl group is positioned at the second carbon atom and is oriented nearly perpendicular to the plane of the ring. researchgate.net

While the sciencepublishinggroup.com-2-one conformation is predominant, other lower-energy conformations can exist, particularly when bulky substituents are present or when electronic effects come into play. nih.gov These variants include the iucr.org-2-one, researchgate.net-2-one, and benthamdirect.com-3-one conformations. nih.gov The presence of a methyl group at the α-position, as in 2-methylcyclododecanone, generally does not disrupt the fundamental sciencepublishinggroup.com skeleton. nih.gov

Microwave spectroscopy studies have revealed the existence of multiple conformations for cyclododecanone itself, with a square configuration being significantly more abundant. mdpi.comlibretexts.org These findings underscore the complex conformational terrain of such large rings.

Dynamic Equilibrium of Solution-Phase Conformations (α-side-exo-substituted, α-corner-syn-substituted)

In solution, α-monosubstituted cyclododecanones, including this compound, exist in a dynamic equilibrium between different conformations. nih.gov This means that the molecule is not static but rapidly interconverts between various spatial arrangements. The two predominant conformations in solution are the α-side-exo-substituted and the α-corner-syn-substituted forms. nih.govlibretexts.org In the α-side-exo conformation, the methyl group is located on the side of the ring and points outwards. In the α-corner-syn conformation, the methyl group is positioned at a corner of the square-like structure and is on the same side as the carbonyl oxygen.

Studies using molecular dynamics and NMR spectroscopy have shown this dynamic interplay. nih.govresearchgate.net The relative populations of these conformers are influenced by factors such as solvent and temperature. In the crystalline state, however, one conformation is typically "frozen out." For many α-monosubstituted cyclododecanones, the α-corner-syn-substituted conformation is the one observed in the solid state. nih.gov

Influence of Substituent Bulkiness and Electronic Effects on Conformation

The size and electronic nature of the substituent at the α-position play a significant role in determining the preferred conformation. nih.gov Larger, bulkier substituents will favor positions that minimize steric hindrance. For instance, a bulky group will preferentially occupy an equatorial-like position to avoid unfavorable interactions with the rest of the ring.

Electronic effects, such as π-π interactions, can also dictate conformational preferences. For example, in 2-aromatic cyclododecanone derivatives, a strong repulsive interaction between the π-electrons of the aromatic ring and the π-electrons of the carbonyl group can force the aromatic substituent into a specific position, such as the side-exo position. In the case of this compound, the electronic effects of the methyl group are less pronounced than its steric bulk.

Isomerism in α-Monosubstituted Cyclododecanone Derivatives

The presence of a substituent on the cyclododecanone ring introduces the possibility of different spatial isomers.

Cis- and Trans-Isomerism based on Carbonyl Orientation

A novel form of cis-trans isomerism has been proposed and confirmed for α-monosubstituted cyclododecanones, based on the orientation of the substituent relative to the carbonyl group. researchgate.net In this context, "cis" and "trans" refer to the relative positions of the substituent and the carbonyl oxygen with respect to the plane of the ring.

Cis-isomer: The substituent and the carbonyl oxygen are on the same side of the ring. This corresponds to the α-corner-syn conformation.

Trans-isomer: The substituent and the carbonyl oxygen are on opposite sides of the ring. This corresponds to the α-corner-anti conformation.

This type of isomerism is a consequence of the relatively rigid sciencepublishinggroup.com-2-one conformation and has been characterized through synthesis and spectroscopic methods, including NMR and X-ray diffraction. researchgate.net

| Isomer Type | Substituent Position Relative to Carbonyl | Corresponding Conformation |

| Cis | Same side | α-corner-syn |

| Trans | Opposite sides | α-corner-anti |

Enantiomeric Studies and Chiral Resolution Challenges

The presence of a chiral center at the second carbon position, where the methyl group is attached, means that this compound exists as a pair of enantiomers: (R)-2-Methylcyclododecanone and (S)-2-Methylcyclododecanone. The study of these stereoisomers, their synthesis, and their separation presents significant interest and challenges in stereochemistry.

Research into the asymmetric synthesis of this compound has demonstrated that specific enantiomers can be preferentially formed under controlled conditions. uoa.gr A notable study involved the metalation and alkylation of chiral imines derived from cyclododecanone to produce enantiomerically enriched this compound. uoa.gr This process showed that the stereochemical outcome is highly dependent on the reaction conditions, specifically whether they are under kinetic or thermodynamic control. uoa.gr

Under kinetic control (metalation at low temperatures), the (S)-(-) enantiomer is the major product, formed with a 60% enantiomeric excess (ee). uoa.gr Conversely, when the reaction is allowed to reach equilibrium under thermodynamic control (refluxing the lithio anion), the more stable trans-lithioenamine is formed, leading to the preferential formation of the (R)-(+) enantiomer with an 80% enantiomeric excess. uoa.gr

| Condition | Predominant Enantiomer | Enantiomeric Excess (ee) |

| Kinetic Control | (S)-(-)-2-Methylcyclododecanone | 60% |

| Thermodynamic Control | (R)-(+)-2-Methylcyclododecanone | 80% |

This table summarizes the results of the asymmetric synthesis of this compound enantiomers under different reaction conditions. uoa.gr

Despite the successes in asymmetric synthesis, the chiral resolution of racemic this compound poses considerable challenges. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods include diastereomeric salt formation, preferential crystallization, and kinetic resolution. pharmtech.com The primary challenge stems from the fact that enantiomers possess identical physical properties, such as boiling point and solubility, in an achiral environment, making their separation difficult. d-nb.info

For this compound, the challenge lies in finding an effective chiral resolving agent that can form diastereomers with significantly different properties to allow for separation, typically by crystallization. pharmtech.com Alternatively, developing a biocatalytic or chemocatalytic kinetic resolution process that selectively reacts with one enantiomer over the other requires substantial screening and optimization. The literature indicates a focus on the asymmetric synthesis of its enantiomers rather than the resolution of a pre-existing racemic mixture, highlighting the practical difficulties in separating these specific stereoisomers.

Conformational Features of Cyclododecanone and its Derivatives

The twelve-membered ring of cyclododecanone is large and flexible, allowing it to adopt numerous conformations. nih.gov Understanding these conformational preferences is crucial for predicting the reactivity and physical properties of its derivatives, including this compound.

Extensive studies using techniques like X-ray diffraction, NMR spectroscopy, and microwave spectroscopy have been conducted to elucidate the conformational landscape of cyclododecanone. nih.govsciencepublishinggroup.com These studies have shown that the most stable and predominant conformation for the parent cyclododecanone is a square, researchgate.net structure. nih.govsciencepublishinggroup.comresearchgate.net In this conformation, the carbon framework resembles a square with three carbon-carbon bonds on each side. nih.gov A detailed investigation using broadband rotational spectroscopy identified a total of seven distinct conformations of cyclododecanone in the gas phase, confirming that the researchgate.net square configuration is significantly more abundant than the others. nih.gov

| Compound | Predominant Conformation | Influencing Factors |

| Cyclododecanone | researchgate.net square configuration | Minimization of transannular strain |

| 2-Phenylcyclododecanone | researchgate.net-2-one (side-exo phenyl) | π-π repulsive interaction |

| Other α-substituted derivatives | researchgate.net-2-one,-2-one,-2-one | Steric hindrance of substituent groups |

This table outlines the predominant conformations observed in cyclododecanone and some of its α-substituted derivatives, highlighting the key factors that determine the conformational preference. nih.govbenthamdirect.com

Reaction Chemistry and Mechanistic Investigations

Reactivity of the Ketone Moiety

The ketone group in 2-methylcyclododecanone is a primary site for nucleophilic attack. A key reaction is the formation of imines through condensation with primary amines, such as benzylamine (B48309). rsc.org This transformation is typically catalyzed by acid and proceeds through a "Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation" (PADPED) mechanism. masterorganicchemistry.com The resulting imine is a crucial intermediate for subsequent functionalization at the α-position. These imines are generally more basic but less reactive towards nucleophiles than their parent ketones. masterorganicchemistry.com

Reactions at the α-Position

The carbon atoms adjacent to the carbonyl group, known as α-carbons, are activated and can be functionalized through various reactions. The presence of a methyl group at the C-2 position introduces regiochemical considerations in these transformations.

The alkylation of the imine of this compound presents a notable case of regioselectivity. When the benzylamine imine of this compound is reacted with electrophilic alkenes, a mixture of products resulting from alkylation at both the C-2 and C-12 positions is observed. rsc.org This contrasts with smaller ring ketones like methylcycloheptanone, which exclusively yield the 2-alkylated-2-methyl ketone. rsc.org

The formation of two different enolates or enamines, one more substituted and one less substituted, is a key factor governing this regioselectivity. The less substituted enolate (at C-12) is often the kinetically favored product, forming faster at lower temperatures, while the more substituted enolate (at C-2) is the thermodynamically more stable product. youtube.comyoutube.com The choice of base, solvent, and reaction temperature can influence the ratio of these products. For instance, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to favor the formation of the kinetic enolate by abstracting a proton from the less sterically hindered α-carbon. youtube.com

Table 1: Regioselectivity in the Alkylation of this compound Imine This table illustrates the products formed from the reaction of this compound imine with electrophilic alkenes, highlighting the competitive alkylation at the C-2 and C-12 positions.

| Reactant | Electrophilic Alkene | Alkylation Position | Product(s) |

|---|

The reaction of the benzylamine imine of this compound with various electrophilic alkenes has been studied. rsc.org These reactions, a form of enamine chemistry, are sensitive to the ring size, the presence of substituents at the C-2 position, and the reactivity of the alkene. rsc.org The process involves the nucleophilic attack of the enamine intermediate onto the electrophilic alkene, followed by hydrolysis of the resulting iminium salt to yield the functionalized ketone. rsc.orgoregonstate.edu Electrophilic alkenes such as acrylonitrile (B1666552), methyl acrylate, methyl vinyl sulphone, phenyl vinyl ketone, and phenyl vinyl sulphone have been successfully employed in these alkylations. rsc.org

2-Bromocyclododecanone (B1265944), a related derivative, serves as a precursor for further functionalization, including aldol-type reactions. The aldol (B89426) reaction involves the dimerization of an aldehyde or ketone to form a β-hydroxy aldehyde or ketone. libretexts.org This can be followed by a dehydration step, often under heating with acid or base catalysis, to yield an α,β-unsaturated carbonyl compound, also known as an enone. youtube.comlibretexts.org The elimination of water is facilitated by the formation of a stable conjugated system. libretexts.org This sequence of aldol addition followed by dehydration is termed an aldol condensation. youtube.com In the context of 2-bromocyclododecanone, the bromine atom can be replaced or used to facilitate enolate formation for subsequent aldol reactions, leading to more complex molecular architectures. A one-pot aldol-SNAr-dehydration sequence has been reported, demonstrating a streamlined approach to synthesizing complex structures. mdpi.com

Ring Modification Reactions

The large, flexible ring of cyclododecanone (B146445) derivatives can be chemically altered, most notably through ring contraction.

Ring contraction reactions are valuable synthetic tools for reducing the size of a carbocyclic ring, thereby increasing molecular complexity. etsu.edu For cyclododecanone derivatives, several methodologies can be envisioned. The Wolff rearrangement is a well-established method for the one-carbon ring contraction of α-diazoketones, which can be prepared from ketones like cyclododecanone. ntu.ac.uk Other methods include semi-pinacol rearrangements and gas extrusion reactions. ntu.ac.uk These transformations are often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. youtube.com The strategic application of ring contraction can provide access to smaller, functionalized carbocycles that are otherwise challenging to synthesize. ntu.ac.uk For example, ring contraction of cyclooctatetraene (B1213319) derivatives has been achieved through both Au(111)-catalyzed reactions and bulk pyrolysis. nih.gov

Construction of Spiro and Fused Heterocyclic Systems from Cyclododecanone

The construction of spiro and fused heterocyclic systems is a significant area of synthetic chemistry, often utilizing cyclic ketones as starting materials. Spirocycles, containing two rings connected by a single common atom, and fused heterocycles, where two rings share two or more atoms, are prevalent motifs in natural products and medicinally important compounds. The reactivity of the carbonyl group and the adjacent α-carbons in cyclic ketones provides a versatile entry point for the formation of these complex structures.

Photochemistry of Cyclododecanone Derivatives

The photochemistry of this compound has been investigated, revealing characteristic reactions of large-ring ketones upon irradiation. The primary photochemical processes observed for this compound are the Norrish Type I and Norrish Type II reactions, which are common pathways for excited-state ketones.

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond, leading to the formation of a diradical intermediate. For this compound, this cleavage can occur on either side of the carbonyl group. Subsequent reactions of this diradical can include disproportionation to form an unsaturated aldehyde and an alkene, or intramolecular radical recombination to yield a cyclobutane (B1203170) derivative.

The Norrish Type II reaction is an intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen, followed by either cyclization to a cyclobutanol (B46151) derivative or cleavage to an enol and an alkene. In the case of this compound, the presence of multiple γ-hydrogens allows for the formation of different products.

A study by Weiss and Kochanek in 1977 provided a detailed investigation into the photochemistry of this compound. wikipedia.org They reported that the irradiation of this compound in benzene (B151609) solution primarily leads to products arising from Norrish Type I and Type II pathways.

The major products identified from the Norrish Type I cleavage were dodec-2-enal and undec-1-ene. The Norrish Type II reaction yielded a mixture of cyclobutanol derivatives and the cleavage product, 2-butanone, along with an eight-membered ring alkene. The relative yields of these products were found to be dependent on the reaction conditions, such as the solvent and the presence of quenchers.

Table 1: Photoproducts of this compound Irradiation

| Photochemical Pathway | Products |

| Norrish Type I | Dodec-2-enal, Undec-1-ene |

| Norrish Type II | Cyclobutanol derivatives, 2-Butanone, Octa-1,7-diene |

The study by Weiss and Kochanek highlighted the competition between the different photochemical pathways and provided insights into the conformational effects of the large ring on the reactivity of the excited ketone. wikipedia.org The distribution of products suggests that both α-cleavage and γ-hydrogen abstraction are significant deactivation pathways for the excited state of this compound.

Computational and Theoretical Chemistry Studies

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The conformational flexibility of the twelve-membered ring in 2-Methylcyclododecanone is significant. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the vast conformational space of such macrocycles.

Molecular mechanics force fields, such as MMFF94s, are often employed for initial conformational searches to identify low-energy structures. These methods treat molecules as a collection of atoms held together by springs, allowing for rapid calculation of potential energies for a large number of conformations. For cyclododecanone (B146445) and its derivatives, the most stable conformation is generally found to be a square-like nih.gov arrangement. The introduction of a methyl group at the α-position, as in this compound, introduces additional steric considerations that influence the preferred conformations.

Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms over time, taking into account temperature and solvent effects. rsc.org These simulations can reveal the pathways of conformational interconversion and the relative populations of different conformers in solution. rsc.org For substituted cyclodextrins, which are also large macrocyclic systems, MD simulations have been used to develop and validate force fields (like the q4md-CD force field) to accurately describe their geometry, dynamics, and interactions with solvents. Such approaches, while not specifically documented for this compound, are directly applicable to understanding its behavior in different environments.

A simplified MD-based approach has shown success in improving the agreement between experimental and computed chiroptical spectra for complex molecules by accounting for the deformations caused by solvent molecules and the multitude of conformers present in solution. rsc.org This highlights the importance of dynamic simulations in accurately modeling the behavior of flexible macrocycles like this compound.

Table 1: Comparison of Computational Methods for Conformational Analysis

| Method | Principles | Advantages | Limitations |

| Molecular Mechanics (MM) | Uses classical physics to model molecules as a collection of atoms and bonds with associated force fields. | Computationally inexpensive, allowing for the rapid screening of a large number of conformations. | Accuracy is dependent on the quality of the force field parameters. Does not explicitly treat electrons. |

| Molecular Dynamics (MD) | Solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory of the system over time. | Provides a dynamic picture of conformational changes and can include solvent effects. Allows for the calculation of thermodynamic properties. | Computationally more expensive than MM. The accuracy is still dependent on the underlying force field. |

Quantum Chemical Calculations (e.g., Density-Functional Theory) for Electronic Structure and Stability

Quantum chemical calculations, particularly Density-Functional Theory (DFT), provide a more detailed understanding of the electronic structure and stability of this compound and its isomers. nih.gov DFT methods calculate the electron density of a molecule to determine its energy and other properties. nih.gov

Studies on related systems, such as other substituted cycloalkanones, have utilized DFT methods like B3LYP to investigate molecular and electronic structures. nih.gov For instance, in the study of Ca(II) and Zn(II) complexes with porphyrazine, a macrocyclic compound, DFT calculations at the B3LYP level were used to determine the geometry and electronic structure. nih.gov The choice of basis set, such as pcseg-2, is crucial for obtaining accurate results. nih.gov

For this compound, DFT calculations can be used to:

Determine the relative energies of different conformers identified through molecular mechanics.

Analyze the electronic effects of the methyl group on the carbonyl functionality.

Calculate properties such as dipole moment, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential maps, which are important for understanding reactivity.

Simulate spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

A study on two-dimensional MoS2-doped-V2O5 composites utilized DFT with the generalized gradient approximation (GGA) Perdew–Burke–Ernzerhof (PBE) functional to investigate structural and electronic properties, demonstrating the versatility of DFT in materials science. scichemj.org While a different class of material, the principles of applying DFT to understand structure-property relationships are transferable to organic molecules like this compound.

Theoretical Observation and Prediction of Isomerism

A significant aspect of the stereochemistry of this compound is the existence of a novel form of cis-trans isomerism. This isomerism is not based on the substitution pattern on a double bond but on the orientation of the α-substituent relative to the plane of the macrocycle.

Theoretical studies have shown that in the preferred nih.gov conformation of cyclododecanone, the carbonyl group is oriented nearly perpendicular to the mean plane of the ring. youtube.com The introduction of a methyl group at the α-position can lead to two distinct isomers:

cis-isomer: The methyl group is on the same side of the ring as the carbonyl oxygen.

trans-isomer: The methyl group is on the opposite side of the ring from the carbonyl oxygen.

This cis-trans isomerism has been theoretically observed through analysis of the carbonyl orientation in the nih.gov-2-one conformation of cyclododecanone. youtube.com These theoretical predictions have been practically confirmed through the synthesis and characterization of both cis- and trans-isomers of α-monosubstituted cyclododecanone derivatives using techniques like NMR spectroscopy and X-ray diffraction. youtube.com

Table 2: Theoretically Predicted and Experimentally Confirmed Isomers of α-Monosubstituted Cyclododecanones

| Isomer | Description | Relative Stability |

| cis | The α-substituent is on the same side of the macrocyclic ring as the carbonyl oxygen. | Generally more stable due to lower steric hindrance. |

| trans | The α-substituent is on the opposite side of the macrocyclic ring from the carbonyl oxygen. | Generally less stable. |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. youtube.com While specific studies on the reaction mechanisms of this compound are not extensively reported, the methodologies are well-established and can be applied to understand its reactivity.

For example, the Zimmerman-Traxler model for aldol (B89426) reactions, which involves a six-membered ring transition state, can be computationally modeled to predict the stereochemical outcome. youtube.com This is relevant for reactions involving the enolate of this compound. DFT calculations are commonly used to locate transition state structures and compute their energies. rsc.org

Computational studies of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry," have used DFT to investigate the effect of different ligands on the reaction mechanism. researchgate.net These studies have shown that the reaction can proceed through either a mononuclear or a binuclear pathway, with the binuclear pathway often being energetically favored. researchgate.net Such computational approaches could be employed to study and optimize reactions involving this compound, for instance, in the synthesis of more complex macrocyclic structures.

The general workflow for studying a reaction mechanism computationally involves:

Proposing a plausible reaction pathway.

Locating the stationary points (reactants, intermediates, products, and transition states) on the potential energy surface using geometry optimization algorithms.

Characterizing the nature of the stationary points by calculating their vibrational frequencies (a transition state has exactly one imaginary frequency).

Calculating the relative energies of all stationary points to construct a reaction energy profile.

Application of Machine Learning in Chemical Space Exploration and Molecular Design of Building Blocks

The vastness of chemical space, especially for large and flexible molecules like macrocycles, presents a significant challenge for traditional discovery methods. Machine learning (ML) is emerging as a powerful tool to navigate this space and accelerate the design of new molecules with desired properties. mit.edunih.gov

For macrocyclic compounds, ML models can be trained on existing data to predict properties such as bioactivity, solubility, and synthetic accessibility. researchgate.netnih.gov Generative models, a type of ML, can even propose novel molecular structures that are likely to possess desired characteristics.

A notable development is the use of deep learning models, such as the Transformer-based "Macformer," to perform computational macrocyclization. This model can take a linear molecule as input and generate a variety of corresponding macrocyclic structures by adding different chemical linkers. This approach allows for the systematic exploration of the chemical space of macrocyclic analogues of a given molecule. While not specifically applied to this compound as a starting material, this technology could be used to design novel macrocycles derived from it or other similar building blocks.

Another application of ML is in the prediction of molecular recognition, where algorithms trained on DFT-calculated binding energies can predict the binding affinity of small molecules to macrocyclic hosts. nih.gov This has implications for the design of new sensor molecules or drug delivery systems based on macrocyclic scaffolds.

2 Methylcyclododecanone As a Building Block in Complex Organic Synthesis

Synthesis of Chiral Fragrance Compounds and Natural Products

The specific stereochemistry of a molecule is often critical to its biological activity and sensory properties, particularly in the realm of fragrance compounds and natural products. 2-Methylcyclododecanone is a key precursor in the asymmetric synthesis of such chiral molecules. For instance, the synthesis of specific enantiomers of muscone, a highly prized macrocyclic fragrance, can utilize chiral variants of this compound. researchgate.net

Research has demonstrated methods for the enantioselective synthesis of both (R)-(+)- and (S)-(-)-2-methylcyclododecanone. These processes allow for controlled alkylation under either kinetic or thermodynamic conditions to yield the desired stereoisomer with significant enantiomeric excess (ee). researchgate.net The ability to selectively produce a specific chiral isomer of this building block is paramount, as it directly translates to the stereochemical purity of the final natural product or fragrance compound. The synthesis of complex natural products often relies on the availability of such chiral synthons to construct intricate three-dimensional structures. sioc-journal.cnnih.govnih.gov

Chiral Isomers of this compound

| Isomer | Chirality | Significance |

|---|---|---|

| (S)-(-)-2-methylcyclododecanone | S | Formed under kinetic control (60% ee). researchgate.net |

| (R)-(+)-2-methylcyclododecanone | R | Reached under thermodynamic conditions (80% ee). researchgate.net |

Precursor for Medium-Sized Rings and Macrocycles beyond Twelve-Membered Systems

The 12-membered ring of this compound is an ideal starting point for ring expansion reactions, providing access to larger macrocycles that are otherwise difficult to synthesize. semanticscholar.org Ring expansion strategies are a powerful tool in organic synthesis, allowing for the creation of 13-membered and larger ring systems, which are features of many biologically active natural products. nih.gov

Two primary examples of ring expansion reactions utilizing cyclododecanone (B146445) derivatives are the Baeyer-Villiger oxidation and the Beckmann rearrangement:

Baeyer-Villiger Oxidation : Treating this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the insertion of an oxygen atom adjacent to the carbonyl group. tue.nl This reaction converts the 12-membered ketone into a 13-membered lactone (a cyclic ester). This method is a reliable way to increase the ring size by one atom.

Beckmann Rearrangement : First, this compound is converted to its corresponding oxime. When treated with an acid catalyst, this oxime undergoes a rearrangement to form a 13-membered lactam (a cyclic amide). researchgate.net This transformation is a cornerstone of industrial processes, such as the production of Nylon from the lactam of unsubstituted cyclododecanone. researchgate.net

These expansion strategies effectively leverage the existing C12 framework to build larger, more complex macrocyclic structures, avoiding the kinetic and thermodynamic challenges associated with direct cyclization of long linear precursors. semanticscholar.org

Ring Expansion Reactions of this compound Derivatives

| Reaction | Reactant | Product Type | New Ring Size | Reference |

|---|---|---|---|---|

| Baeyer-Villiger Oxidation | This compound | Lactone | 13 | tue.nl |

| Beckmann Rearrangement | This compound oxime | Lactam | 13 | researchgate.net |

Role in Tandem and Multi-component Reactions

This compound is an effective substrate in tandem and multi-component reactions (MCRs), which are highly efficient processes that form multiple chemical bonds in a single operation without isolating intermediates. wikipedia.orgorganic-chemistry.org These strategies enhance synthetic efficiency, reduce waste, and allow for the rapid assembly of complex molecules. rsc.org

Tandem Catalysis : A notable example involves the aerobic oxidation of alcohols where this compound undergoes a Baeyer-Villiger oxidation as part of a biomimetic tandem catalytic system. tue.nl This system can involve multiple catalysts that work sequentially in the same pot to achieve a transformation that would otherwise require several separate steps. tue.nl

Multi-component Reactions (MCRs) : Research has shown the use of cyclododecanone in one-pot Mannich-type reactions. In these MCRs, cyclododecanone, an aromatic aldehyde, and an amine source (like ammonium (B1175870) acetate) are condensed to form complex derivatives such as 2-[(E)-(benzylideneamino)(aryl)methyl]cyclododecanones. researchgate.net Such reactions are highly valuable as they can quickly generate molecular complexity from simple, readily available starting materials. researchgate.netnih.gov

The use of this compound in these advanced synthetic methodologies underscores its utility in modern organic chemistry for building intricate structures efficiently.

Development of Compound Libraries for Research Applications

Compound libraries are collections of structurally related molecules used in high-throughput screening to identify new drug leads and biological probes. stanford.eduopenscreen.cz The synthesis of these libraries benefits greatly from the efficiency of multi-component reactions and the structural novelty offered by building blocks like this compound.

MCRs are particularly well-suited for generating large libraries because a small set of starting materials can be combined in various ways to produce a vast number of distinct products. researchgate.netrug.nl By using this compound or its derivatives in MCRs, chemists can create libraries of macrocyclic compounds with diverse substitutions. researchgate.net Furthermore, the products of ring-expansion reactions, such as the lactones and lactams derived from this compound, can be functionalized and used as building blocks for further library development. nih.gov These libraries, rich in three-dimensional macrocyclic structures, are of significant interest in medicinal chemistry as they explore a different chemical space than more common, smaller, and flatter molecules. semanticscholar.org

Application in Retro-synthetic Analysis for Complex Molecules

Retrosynthetic analysis is a problem-solving technique in which chemists deconstruct a complex target molecule into simpler, commercially available, or easily synthesized precursors. numberanalytics.comfiveable.medeanfrancispress.com This process helps in designing a logical and efficient forward synthesis.

This compound is an excellent example of a strategic building block in this context. When a chemist is faced with synthesizing a complex natural product containing a large, methylated carbocyclic or heterocyclic ring, they can use retrosynthesis to identify key bond disconnections. If this process leads back to a 13-carbon macrocyclic ketone, this compound becomes an obvious and highly strategic starting material. researchgate.netamazonaws.com

Its value lies in several key attributes:

Scaffold Availability : It provides a pre-formed 12-membered ring, circumventing the often low-yielding macrocyclization step. semanticscholar.org

Embedded Functionality : The ketone group serves as a versatile handle for a multitude of subsequent transformations, including ring expansion, carbon-carbon bond formation at the α-position, and conversion to other functional groups. researchgate.net

Stereochemical Potential : The methyl group introduces a chiral center, making it a valuable precursor for asymmetric syntheses. researchgate.net

By starting with this compound, a synthetic plan becomes shorter, more efficient, and more practical, demonstrating its importance as a foundational element in the synthesis of complex molecules.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques in Conformational and Stereochemical Elucidation

Spectroscopic methods are indispensable for probing the three-dimensional structure of 2-Methylcyclododecanone at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, within the molecule. researchgate.net The chemical shifts (δ) observed in the spectra are indicative of the electronic environment of the nuclei, offering clues to the molecule's conformation. libretexts.org

In the context of large-ring ketones like this compound, NMR is particularly powerful for studying conformational dynamics. acs.org The flexible twelve-membered ring can adopt multiple conformations, and NMR allows researchers to study the equilibrium between these forms. auremn.org.br

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a complex pattern of signals. The protons on the carbon adjacent to the carbonyl group (α-protons) and the methyl group protons typically appear at distinct chemical shifts. The remaining methylene (B1212753) protons of the cyclododecane (B45066) ring often produce a series of overlapping multiplets, reflecting their varied chemical and magnetic environments within the flexible ring structure. oup.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. libretexts.org The carbonyl carbon (C=O) is characteristically observed at a low-field chemical shift (downfield). The carbon bearing the methyl group and the other ring carbons resonate at higher fields. The precise chemical shifts can help in assigning the preferred conformation of the ring. libretexts.orgacs.org

Low-Temperature NMR: To study the individual conformers of this compound, low-temperature NMR experiments are often employed. bhu.ac.inox.ac.uk At room temperature, the ring may be undergoing rapid conformational interconversion, leading to averaged NMR signals. bhu.ac.in By lowering the temperature, this exchange can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each populated conformer. ox.ac.ukorganicchemistrydata.org This technique is instrumental in determining the energy barriers between different conformations. acs.org

Table 1: Representative NMR Data for Cyclododecanone (B146445) Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 0.9 - 2.9 | The exact shifts depend on the specific protons' locations within the ring and proximity to the methyl and carbonyl groups. |

| ¹³C (C=O) | 200 - 215 | The carbonyl carbon is significantly deshielded and appears at a very low field. rsc.org |

| ¹³C (Ring CH₂) | 20 - 40 | A complex series of peaks representing the different methylene groups in the cyclododecane ring. rsc.org |

| ¹³C (CH-CH₃) | ~30 - 50 | The carbon atom to which the methyl group is attached. |

| ¹³C (CH₃) | ~15 - 25 | The methyl group carbon. |

Single Crystal X-ray Diffraction: This is the gold standard for molecular structure determination. researchgate.net To perform this analysis, a suitable single crystal of this compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional electron density map of the molecule. carleton.edu From this map, the positions of individual atoms can be determined with high precision, revealing the exact conformation of the cyclododecane ring and the stereochemistry at the chiral center. researchgate.net For substituted cyclododecanones, X-ray diffraction has confirmed the preferred conformations, such as the rsc.org-2-one conformation. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used when single crystals are not available or to analyze a bulk crystalline sample. carleton.edu The finely ground sample is exposed to X-rays, producing a diffraction pattern that is characteristic of the crystalline phases present. mi-6.co.jpmdpi.com While not providing the same level of detail as single-crystal analysis, PXRD can be used to identify the crystalline form of this compound, assess its purity, and obtain information about the unit cell dimensions. nih.govcarleton.edu

Table 2: Information Obtained from X-ray Diffraction

| Technique | Information Provided |

| Single Crystal XRD | Precise 3D molecular structure, bond lengths, bond angles, absolute configuration (for chiral crystals), and crystal packing. researchgate.netresearchgate.net |

| Powder XRD | Crystalline phase identification, assessment of sample purity, and determination of unit cell parameters. carleton.edumi-6.co.jpmdpi.com |

High-Resolution Mass Spectrometry (HR-MS) is a vital tool for confirming the elemental composition of this compound. rsc.org It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the molecular formula. researchgate.netchiralabsxl.com This technique can distinguish between compounds with the same nominal mass but different elemental compositions. HR-MS is often coupled with techniques like electron impact (EI) ionization. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the identity of the compound. chiralabsxl.com

Table 3: HR-MS Data for Structural Confirmation

| Parameter | Value | Significance |

| Molecular Formula | C₁₃H₂₄O | Confirmed by HR-MS. |

| Calculated m/z | [M]+ | The exact calculated mass for the molecular ion. rsc.org |

| Found m/z | [M]+ | The experimentally measured mass, which should be very close to the calculated value for confirmation. rsc.org |

Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules like this compound. libretexts.orgunits.it It measures the differential absorption of left and right circularly polarized light. encyclopedia.pubmdpi.com Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra. libretexts.org

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating its different isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture. shimadzu.com For this compound, HPLC is primarily used to assess its purity and to separate its stereoisomers.

The basic principle of HPLC involves the separation of compounds based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). libretexts.org The choice of stationary and mobile phases determines the separation mode.

Reversed-Phase HPLC: This is a common mode where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile/water or methanol/water). nih.gov In this setup, less polar compounds are retained longer on the column. This method can be used to assess the purity of a this compound sample by separating it from more polar or less polar impurities.

Chiral HPLC: To separate the enantiomers of this compound, chiral HPLC is employed. csfarmacie.czdergipark.org.tr This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. dergipark.org.trresearchgate.net The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. aocs.org Amylose (B160209) and cellulose-based CSPs are commonly used for this purpose. researchgate.net By optimizing the mobile phase composition, baseline separation of the enantiomers can often be achieved, allowing for their quantification and preparative isolation. researchgate.net

Table 4: HPLC Methods for this compound Analysis

| HPLC Method | Stationary Phase | Typical Mobile Phase | Application |

| Reversed-Phase | C18 or other nonpolar material | Acetonitrile/Water or Methanol/Water gradients | Purity assessment |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose derivatives) | Hexane/Isopropanol or other non-polar/polar mixtures researchgate.net | Separation of enantiomers |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique that combines two methods to identify and quantify different substances within a test sample. wikipedia.org The gas chromatograph separates the components of a mixture, while the mass spectrometer provides structural information by analyzing the mass and fragmentation patterns of the separated components. colorado.eduetamu.edu This hyphenated technique is considered a "gold standard" for the specific identification of organic compounds. wikipedia.org

In the analysis of this compound, the sample is first vaporized and injected into the gas chromatograph. etamu.edu An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin capillary column. colorado.eduetamu.edu The column's inner surface is coated with a stationary phase, a chemical that selectively interacts with the compounds in the sample. colorado.edu This interaction causes the different components to travel through the column at different speeds, leading to their separation. colorado.edu The time it takes for a specific compound to exit the column and reach the detector is known as its retention time, a characteristic value used for identification. etamu.edu In one analysis, this compound was identified with a retention time of 20.506 minutes. escholarship.org

As each separated component elutes from the GC column, it enters the mass spectrometer's ion source. colorado.edu Here, it is bombarded by a stream of high-energy electrons, which causes the molecule to lose an electron and form a positively charged molecular ion ([M]⁺). colorado.edudocbrown.info The molecular ion for this compound (C₁₃H₂₄O) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 196.3 g/mol . nih.gov

The high energy of the ionization process also causes the molecular ion to break apart into smaller, charged fragments. colorado.edu This fragmentation is not random; it produces a unique pattern of fragments that serves as a "fingerprint" for the specific molecule. docbrown.info The mass spectrometer separates these fragments based on their m/z ratio, and the detector records their relative abundance. The resulting plot is a mass spectrum. etamu.edu

For ketones, fragmentation commonly occurs via α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orguou.ac.in The mass spectrum of this compound shows characteristic peaks that confirm its identity. nih.gov

Research Findings from GC-MS Analysis:

Detailed analysis of this compound using GC-MS provides the following spectral data, which is crucial for its unambiguous identification.

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₂₄O | nih.gov |

| Molecular Weight | 196.33 g/mol | nih.gov |

| Retention Time (Example) | 20.506 minutes | escholarship.org |

| Molecular Ion (M⁺) | m/z 196 | nih.gov |

| Key Mass Fragments (m/z) | 55 (Base Peak) | nih.gov |

| 41 (Second Highest Peak) | nih.gov | |

| 80 | escholarship.org | |

| 183 | escholarship.org |

Thermal Analysis Techniques for Phase Behavior (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. uobabylon.edu.iq These methods are essential for studying the phase behavior, thermal stability, and decomposition of materials like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow between a sample and an inert reference material as they are subjected to the same temperature program. setaramsolutions.comcam.ac.uk This method detects physical and chemical changes that involve an exchange of heat, such as melting, crystallization, and solid-solid phase transitions. uobabylon.edu.iqsetaramsolutions.com

The result of a DSC experiment is a thermogram, which plots heat flow against temperature. uobabylon.edu.iq An endothermic event (heat absorption), such as melting, appears as a peak on the curve. By integrating the area of this peak, the enthalpy of the transition (e.g., enthalpy of fusion) can be calculated. uobabylon.edu.iqresearchgate.net The onset and peak temperatures of these transitions are characteristic of the substance and its purity. For a macrocyclic ketone like this compound, DSC would be used to precisely determine its melting point and identify any polymorphic phase transitions below the melting point.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another key thermal method that continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). innovatechlabs.comscribd.com The resulting data is presented as a TGA curve, plotting the percentage of mass loss versus temperature. innovatechlabs.com

TGA is used to determine the thermal stability and decomposition profile of a compound. innovatechlabs.com The analysis reveals the temperature at which degradation begins and the distinct stages of mass loss, which can provide insights into the decomposition mechanism. scribd.comnih.gov For this compound, a TGA thermogram would show the temperature range in which it is stable and the temperature at which it starts to decompose or evaporate. The shape of the curve and the residual mass can provide information about its composition and thermal endurance. innovatechlabs.com

Detailed Research Findings from Thermal Analysis:

The following tables present representative data that would be obtained from the thermal analysis of a pure sample of this compound, based on the expected behavior of macrocyclic ketones.

Table 7.3.1: Representative DSC Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

|---|---|---|---|

| Melting | Value | Value | Value |

(Note: Specific experimental values for this compound are not publicly available and would be determined empirically.)

Table 7.3.2: Representative TGA Data for this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) |

|---|---|---|

| Step 1 (Decomposition/Evaporation) | Value - Value | Value |

(Note: Specific experimental values for this compound are not publicly available and would be determined empirically under specific atmospheric and heating rate conditions.)

Future Research Directions and Emerging Trends

Development of Novel Enantioselective and Diastereoselective Synthetic Strategies

Creating stereochemically pure 2-methylcyclododecanone is a considerable challenge due to the twelve-membered ring's flexibility. Future work is concentrated on creating new enantioselective and diastereoselective methods to produce single stereoisomers of this ketone. A key area of research is the asymmetric alkylation of cyclic ketones using simple alkenes through cooperative catalysis, which has shown promise in achieving excellent branched selectivity. nih.gov

One promising direction involves using chiral catalysts, such as transition metal complexes and organocatalysts, to control the stereochemistry of crucial bond-forming reactions. For example, developing catalytic systems for the asymmetric α-methylation of cyclododecanone (B146445) is a major goal. Researchers have explored achieving high enantioselectivity by controlling kinetic versus thermodynamic metalation conditions of chiral imines derived from cyclododecanone, yielding different enantiomers with high purity. uoa.gr

Additionally, diastereoselective methods are under investigation, especially for synthesizing substituted cyclododecanone derivatives. This includes using chiral auxiliaries or substrate-controlled approaches to guide the stereochemical results of reactions. researchgate.netacs.org For instance, hypervalent iodine(III) reagents have been used for the diastereoselective α-acetoxylation of cyclic ketones, a process influenced by thermodynamic control. frontiersin.org The insights from smaller cyclic ketones are being adapted for these more complex macrocyclic systems. The table below outlines some emerging catalytic systems under exploration.

| Catalytic System | Target Reaction | Potential Advantages |

|---|---|---|

| Chiral Imines / Lithioenamines | Asymmetric α-methylation | High enantiomeric excess (ee) through kinetic or thermodynamic control. uoa.gr |

| Chiral Transition Metal Complexes (e.g., Rh, Ru, Ir) | Asymmetric hydrogenation, cyclization, alkylation. nih.govresearchgate.netnih.gov | High catalytic activity, diastereoselectivity, and atom economy. nih.govresearchgate.net |

| Organocatalysts (e.g., NH4OAc) | Asymmetric aldol (B89426) and Mannich reactions. researchgate.net | Metal-free, mild reaction conditions, operational simplicity. researchgate.net |

| Hypervalent Iodine Reagents | Diastereoselective α-functionalization | High diastereoselectivity for introducing functional groups. frontiersin.org |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The distinct conformational nature of the cyclododecane (B45066) ring in this compound leads to unique reactivity not seen in smaller rings. acs.orgresearchgate.net Future studies will aim to better understand and utilize these behaviors, with a focus on achieving regioselective and stereoselective functionalization of the macrocyclic ring. acs.org

Transannular reactions, which form bonds between non-adjacent atoms across the ring, are characteristic of medium and large rings. Investigating new transannular reactions involving this compound could enable the quick assembly of complex polycyclic structures. The methyl group's position can influence these reactions, offering a way to control selectivity.

Furthermore, developing selective C-H functionalization methods for macrocycles is a growing field. Directing groups are expected to be vital in activating and controlling C-H bond activation, allowing for the introduction of new functional groups at previously unreachable positions on the this compound structure.

Integrated Computational and Experimental Approaches for Mechanism Elucidation

The conformational complexity of this compound makes determining reaction mechanisms difficult through experiments alone. acs.orgresearchgate.net An emerging trend that promises deeper insight into this macrocycle's behavior is the integration of computational chemistry with experimental studies.

Computational methods like Density Functional Theory (DFT) can model ground and transition state structures, helping to predict reaction pathways and explain stereochemical outcomes. nih.govresearchgate.net For example, computational analysis has been used to understand the diastereoselectivity in the α-acetoxylation of cyclic ketones, indicating that the process is under thermodynamic control. frontiersin.org

By merging computational predictions with experimental data from kinetics, isotopic labeling, and reaction monitoring, a more thorough understanding of reaction mechanisms can be achieved. This combined approach will be key in designing new catalysts and conditions for the selective synthesis and transformation of this compound.

Expanded Applications in Material Science and Advanced Organic Synthesis

While this compound is used in the fragrance industry, its potential in other areas is largely unexplored. Future research will likely concentrate on its use in material science and as a foundational element in advanced organic synthesis. researchgate.netnih.gov

In material science, incorporating the this compound structure into polymers or liquid crystals could introduce unique properties. researchgate.netextrica.com The macrocyclic structure can affect the chain packing, thermal behavior, and conformational characteristics of polymeric materials. spectrum-instrumentation.comcase.edu For instance, polyesters or polyamides derived from functionalized this compound might display valuable thermal or mechanical qualities.

In advanced organic synthesis, this compound can be a versatile starting point for creating complex natural products and other biologically active molecules. The twelve-membered ring can be strategically broken or rearranged to form linear or other cyclic structures with specific stereochemistry. nih.gov Developing new ring-opening and ring-closing techniques will be essential to fully utilize this macrocycle as a synthetic intermediate. researchgate.netnih.gov

Sustainable Synthesis and Green Chemistry Approaches for this compound Production and Derivatization

The principles of green chemistry are increasingly guiding the design of synthetic processes. wiley-vch.depfizer.com Future research on this compound will focus on creating more sustainable and environmentally friendly methods for its production and modification. mdpi.comnih.govunep.org

This includes exploring biocatalytic methods, which use enzymes or whole-cell systems for highly selective transformations under gentle conditions. For example, using lipases for the kinetic resolution of racemic this compound or engineered microorganisms for its synthesis from renewable sources are appealing long-term objectives. nih.gov

Additionally, a major focus will be on developing catalytic processes that minimize waste, use safer solvents, and are energy-efficient. rsc.org This could involve using supported catalysts for easy separation and recycling, employing alternative energy sources like microwaves to speed up reactions, and designing one-pot reactions to reduce synthetic steps and purification needs. tue.nl The table below summarizes some green chemistry approaches under consideration.

| Green Chemistry Approach | Application to this compound | Potential Benefits |

|---|---|---|

| Biocatalysis (e.g., Lipases) | Enantioselective synthesis and resolution. nih.gov | High selectivity, mild conditions, renewable catalysts. mdpi.com |

| Use of Greener Oxidants | Wacker-type oxidation using molecular oxygen. rsc.orgrsc.org | Reduced use of hazardous stoichiometric oxidants. rsc.orgrsc.org |

| Alternative Energy Sources | Microwave or ultrasound irradiation. | Reduced reaction times, lower energy consumption. tue.nl |

| One-Pot / Tandem Reactions | Multi-step transformations in a single flask. tue.nl | Increased efficiency, reduced solvent use and waste. nih.gov |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-Methylcyclododecanone, and how can researchers optimize parameters for accurate identification?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is a primary method for characterizing volatile compounds like this compound. Key parameters include:

- Column Selection : Use a polar stationary phase (e.g., DB-WAX) to resolve cyclic ketones.

- Temperature Programming : Start at 50°C (hold 2 min), ramp at 10°C/min to 250°C.

- Ionization Mode : Electron impact (EI) at 70 eV for fragmentation patterns.

- Reference Standards : Compare retention indices and mass spectra with PubChem data .

- Validation : Repeat analyses under varying conditions to confirm reproducibility .

Q. How can researchers design a synthesis protocol for this compound while ensuring purity and yield?

- Methodological Answer :

- Route Selection : Opt for cyclization of methyl-substituted dodecanoic acid derivatives via acid-catalyzed intramolecular ketonization.

- Reaction Optimization :

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Catalyst | H₂SO₄ (0.5 M) | Facilitate cyclization |

| Temperature | 120°C | Balance reaction rate and side reactions |

| Solvent | Toluene | High boiling point for reflux |

- Purification : Use fractional distillation followed by recrystallization in hexane.

- Purity Assessment : Confirm via NMR (¹H and ¹³C) and GC-MS .

Q. What strategies should be employed to conduct a systematic literature review on this compound’s applications in organic chemistry?

- Methodological Answer :

- Database Selection : Prioritize PubMed, SciFinder, and Web of Science using keywords (e.g., "this compound synthesis," "cyclic ketone derivatives").

- Inclusion Criteria : Focus on peer-reviewed articles (2015–2025) with experimental data.

- Gap Analysis : Identify understudied areas (e.g., enantioselective synthesis) using frameworks like PICO (Population: cyclic ketones; Intervention: novel catalysts) .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under acidic conditions be resolved?

- Methodological Answer :

- Contradiction Analysis : Compare studies by:

- Experimental Conditions : Note differences in acid concentration, temperature, and reaction time.

- Analytical Methods : Assess whether HPLC vs. GC-MS led to variability in degradation product detection.

- Replication Study : Reproduce conflicting protocols with controlled variables.

- Advanced Characterization : Use FT-IR to track carbonyl group stability and LC-QTOF for degradation byproducts .

Q. What mixed-methods approaches are suitable for studying this compound’s role in enantioselective catalysis?

- Methodological Answer :

- Quantitative Component :

- Kinetic Studies : Measure reaction rates using chiral GC columns to quantify enantiomeric excess (ee).

- Statistical Modeling : Apply multivariate regression to correlate catalyst structure with ee.

- Qualitative Component :

- Expert Interviews : Consult organometallic chemists to identify mechanistic hypotheses.

- Integration : Use triangulation to validate findings across datasets .

Q. How can computational modeling be integrated with experimental data to predict this compound’s reactivity in novel reactions?

- Methodological Answer :

- Software Selection : Use Gaussian or ORCA for DFT calculations (e.g., transition state analysis).

- Experimental Calibration : Compare computed activation energies with experimental Arrhenius plots.

- Validation Metrics :

| Metric | Threshold for Agreement |

|---|---|

| ΔG‡ (calc vs. exp) | ≤ 2 kcal/mol |

| Stereoselectivity | ≥ 90% match |

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro